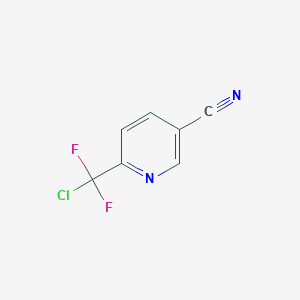![molecular formula C11H5BrClN3O B8626941 2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B8626941.png)
2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that features a unique structure combining a pyrimidine ring with an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with 2-chloro-3-formylpyridine in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino derivatives, while oxidation can produce oxo derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes such as DNA replication and repair, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibition capabilities.
Uniqueness: 2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine is unique due to its specific combination of a bromophenyl group and a chloro-oxazolo-pyrimidine scaffold, which imparts distinct electronic and steric properties that can be exploited in drug design and development .
Eigenschaften
Molekularformel |
C11H5BrClN3O |
|---|---|
Molekulargewicht |
310.53 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C11H5BrClN3O/c12-7-3-1-6(2-4-7)9-15-8-5-14-11(13)16-10(8)17-9/h1-5H |
InChI-Schlüssel |
DFMVAHQSURUZBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=CN=C(N=C3O2)Cl)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8626858.png)


![1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-3-ylamine](/img/structure/B8626872.png)





![7-ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B8626920.png)




